molecular formula C17H15N3O3S B2728710 3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2728710
M. Wt: 341.4 g/mol
InChI Key: OKSYUMWWNKFBJY-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 3,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, also known as TCMDC-125345, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-125345 interacts with its target, PfCLK3, by inhibiting its activity . The inhibition of PfCLK3 disrupts the normal functioning of the malarial parasite, leading to its death . The co-crystal structure of the essential malarial kinase PfCLK3 with the reversible inhibitor TCMDC-125345 has been solved, facilitating the rational design of covalent inhibitors of this validated drug target .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-125345 affects the RNA splicing pathway in the malarial parasite . PfCLK3, along with other members of the PfCLK family, plays a role in the processing of parasite RNA . Therefore, inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Pharmacokinetics

It is generally understood that a drug molecule’s adme properties significantly impact its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of TCMDC-125345’s action involve the disruption of RNA splicing in the malarial parasite, leading to its death . TCMDC-125345 rapidly kills P. falciparum at the trophozoite to schizont stages as well as preventing the development of stage V gametocytes and inhibiting the development of liver stage parasites .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of antimalarial compounds .

Biochemical Analysis

Biochemical Properties

3,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (TCMDC-125345) has been found to interact with the Plasmodium falciparum prolyl-tRNA synthetase (PfProRS) enzyme . This interaction is selective and inhibitory, with TCMDC-125345 showing more than 100 times specificity for PfProRS compared to the Homo sapiens equivalent . This suggests that TCMDC-125345 could potentially be used as a targeted inhibitor in biochemical reactions involving PfProRS.

Cellular Effects

In terms of cellular effects, TCMDC-125345 has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . This inhibition is thought to occur through the compound’s interaction with PfProRS, disrupting the parasite’s protein synthesis process .

Molecular Mechanism

The molecular mechanism of TCMDC-125345 involves its interaction with the PfProRS enzyme. It is believed to bind outside the active site of the enzyme, acting as an allosteric inhibitor . This binding disrupts the enzyme’s function, leading to a decrease in protein synthesis within the Plasmodium falciparum parasite .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits inhibitory activity against PfProRS, suggesting that its effects may be observed shortly after administration .

Metabolic Pathways

Given its interaction with PfProRS, it is likely involved in pathways related to protein synthesis .

Subcellular Localization

Given its interaction with PfProRS, it may be localized to areas of the cell where protein synthesis occurs

Properties

IUPAC Name

3,5-dimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-12-7-11(8-13(9-12)23-2)16(21)20-17-19-15(10-24-17)14-5-3-4-6-18-14/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSYUMWWNKFBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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